Cas no 2137827-10-0 (2,2-Difluoro-3-(3-fluoropyridin-4-yl)propanoic acid)

2,2-Difluoro-3-(3-fluoropyridin-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2137827-10-0
- 2,2-difluoro-3-(3-fluoropyridin-4-yl)propanoic acid
- EN300-789499
- 2,2-Difluoro-3-(3-fluoropyridin-4-yl)propanoic acid
-
- Inchi: 1S/C8H6F3NO2/c9-6-4-12-2-1-5(6)3-8(10,11)7(13)14/h1-2,4H,3H2,(H,13,14)
- InChI Key: NKVOGXKDDDHZEN-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CC1C=CN=CC=1F)F
Computed Properties
- Exact Mass: 205.03506292g/mol
- Monoisotopic Mass: 205.03506292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.2Ų
2,2-Difluoro-3-(3-fluoropyridin-4-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-789499-2.5g |
2,2-difluoro-3-(3-fluoropyridin-4-yl)propanoic acid |
2137827-10-0 | 95.0% | 2.5g |
$2492.0 | 2025-03-21 | |
Enamine | EN300-789499-0.1g |
2,2-difluoro-3-(3-fluoropyridin-4-yl)propanoic acid |
2137827-10-0 | 95.0% | 0.1g |
$1119.0 | 2025-03-21 | |
Enamine | EN300-789499-10.0g |
2,2-difluoro-3-(3-fluoropyridin-4-yl)propanoic acid |
2137827-10-0 | 95.0% | 10.0g |
$5467.0 | 2025-03-21 | |
Enamine | EN300-789499-0.05g |
2,2-difluoro-3-(3-fluoropyridin-4-yl)propanoic acid |
2137827-10-0 | 95.0% | 0.05g |
$1068.0 | 2025-03-21 | |
Enamine | EN300-789499-0.5g |
2,2-difluoro-3-(3-fluoropyridin-4-yl)propanoic acid |
2137827-10-0 | 95.0% | 0.5g |
$1221.0 | 2025-03-21 | |
Enamine | EN300-789499-5.0g |
2,2-difluoro-3-(3-fluoropyridin-4-yl)propanoic acid |
2137827-10-0 | 95.0% | 5.0g |
$3687.0 | 2025-03-21 | |
Enamine | EN300-789499-1.0g |
2,2-difluoro-3-(3-fluoropyridin-4-yl)propanoic acid |
2137827-10-0 | 95.0% | 1.0g |
$1272.0 | 2025-03-21 | |
Enamine | EN300-789499-0.25g |
2,2-difluoro-3-(3-fluoropyridin-4-yl)propanoic acid |
2137827-10-0 | 95.0% | 0.25g |
$1170.0 | 2025-03-21 |
2,2-Difluoro-3-(3-fluoropyridin-4-yl)propanoic acid Related Literature
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
Additional information on 2,2-Difluoro-3-(3-fluoropyridin-4-yl)propanoic acid
Introduction to 2,2-Difluoro-3-(3-fluoropyridin-4-yl)propanoic Acid (CAS No: 2137827-10-0)
The compound 2,2-Difluoro-3-(3-fluoropyridin-4-yl)propanoic acid (CAS No: 2137827-10-0) is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of fluorinated aromatic acids, which have gained considerable attention due to their unique chemical properties and biological activities. The structure of this compound is characterized by a propanoic acid backbone with two fluorine atoms attached to the second carbon and a fluoropyridine group at the third position. This combination of functional groups makes it a versatile molecule with applications in drug discovery, material science, and advanced chemical synthesis.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, particularly in the development of bioactive molecules. The presence of fluorine atoms in 2,2-Difluoro-3-(3-fluoropyridin-4-yl)propanoic acid enhances its lipophilicity and stability, making it an ideal candidate for exploring its pharmacological properties. Researchers have reported that this compound exhibits promising activity in vitro against various enzyme targets, suggesting its potential as a lead molecule for drug development.
The synthesis of CAS No: 2137827-10-0 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the fluoropyridine intermediate, followed by coupling reactions to introduce the propanoic acid moiety. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity, which is crucial for its application in chiral chemistry.
In terms of physical properties, 2,2-Difluoro-3-(3-fluoropyridin-4-yl)propanoic acid has a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. The compound's UV-vis spectrum shows strong absorption bands in the visible region, indicating its potential application in photonic materials.
From an environmental perspective, the biodegradation and toxicity profiles of CAS No: 2137827-10-0 are currently under investigation. Preliminary studies suggest that it has low acute toxicity to aquatic organisms, which aligns with its design as a environmentally friendly compound. However, further research is needed to fully understand its long-term ecological impact.
Looking ahead, the demand for 2,2-Difluoro-3-(3-fluoropyridin-4-yli)propanoic acid is expected to grow due to its versatility and unique properties. Its application in drug discovery is particularly promising, as it can serve as a building block for developing novel therapeutic agents targeting various diseases. Additionally, its use in advanced materials such as OLEDs (organic light-emitting diodes) and sensors is being explored by researchers worldwide.
In conclusion, CAS No: 2137827-10-0, or 2,2-Difluoro-3-(3-fluoropyridin-4-yli)propanoic acid, represents a cutting-edge compound with vast potential across multiple disciplines. Its chemical structure, synthesis methods, physical properties, and biological activities make it a valuable addition to modern chemistry research. As ongoing studies continue to uncover new applications and insights into this compound's behavior, its role in scientific advancements is likely to expand significantly.
2137827-10-0 (2,2-Difluoro-3-(3-fluoropyridin-4-yl)propanoic acid) Related Products
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)




